

Physical and chemical properties of N-Boc-nortropinone

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Compound of Interest

Compound Name: *N*-Boc-nortropinone

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N-Boc-Nortropinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-nortropinone, with the systematic name *tert*-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, stands as a pivotal synthetic intermediate in the realms of medicinal chemistry and organic synthesis.^{[1][2]} Its rigid bicyclic framework, derived from the tropane alkaloid scaffold, is a privileged structure found in a multitude of biologically active compounds, particularly those targeting the central nervous system.^{[1][3]} The presence of the *tert*-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and modulates its reactivity, rendering it a versatile building block for the construction of complex molecular architectures.^{[1][2]} This guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of **N-Boc-nortropinone**.

Core Properties of N-Boc-Nortropinone

N-Boc-nortropinone is typically an off-white to white or light brown crystalline solid at room temperature.^{[1][2][4][5]} The Boc protecting group confers solubility in many common organic solvents while limiting its solubility in water.^{[1][2]}

Physical and Chemical Data

A summary of the key physical and chemical properties of **N-Boc-nortropinone** is presented in the table below.

Property	Value	References
CAS Number	185099-67-6	[1][2][4][5][6]
Molecular Formula	C ₁₂ H ₁₉ NO ₃	[1][2][5][7]
Molecular Weight	225.28 g/mol	[1][2][5][7]
Appearance	Off-white to white solid/powder	[1][2][4][5]
Melting Point	70-74 °C	[1][2][6][7]
Boiling Point	325.8 °C at 760 mmHg	[1][2][5][6]
Density	1.139 g/cm ³	[1][2][5][6]
Flash Point	150.8 °C	[1][2][5][6]
Solubility	Soluble in DMSO (100 mg/mL), Dichloromethane (DCM), and Ethanol. Slightly soluble in Chloroform and Methanol. Sparingly soluble to insoluble in water.	[1][2][4][6][8]
Storage Temperature	0-8 °C, in a cool, dry place	[1][6][7][9]
Purity	≥98.0% (HPLC)	[2][9][10]

Spectroscopic Data

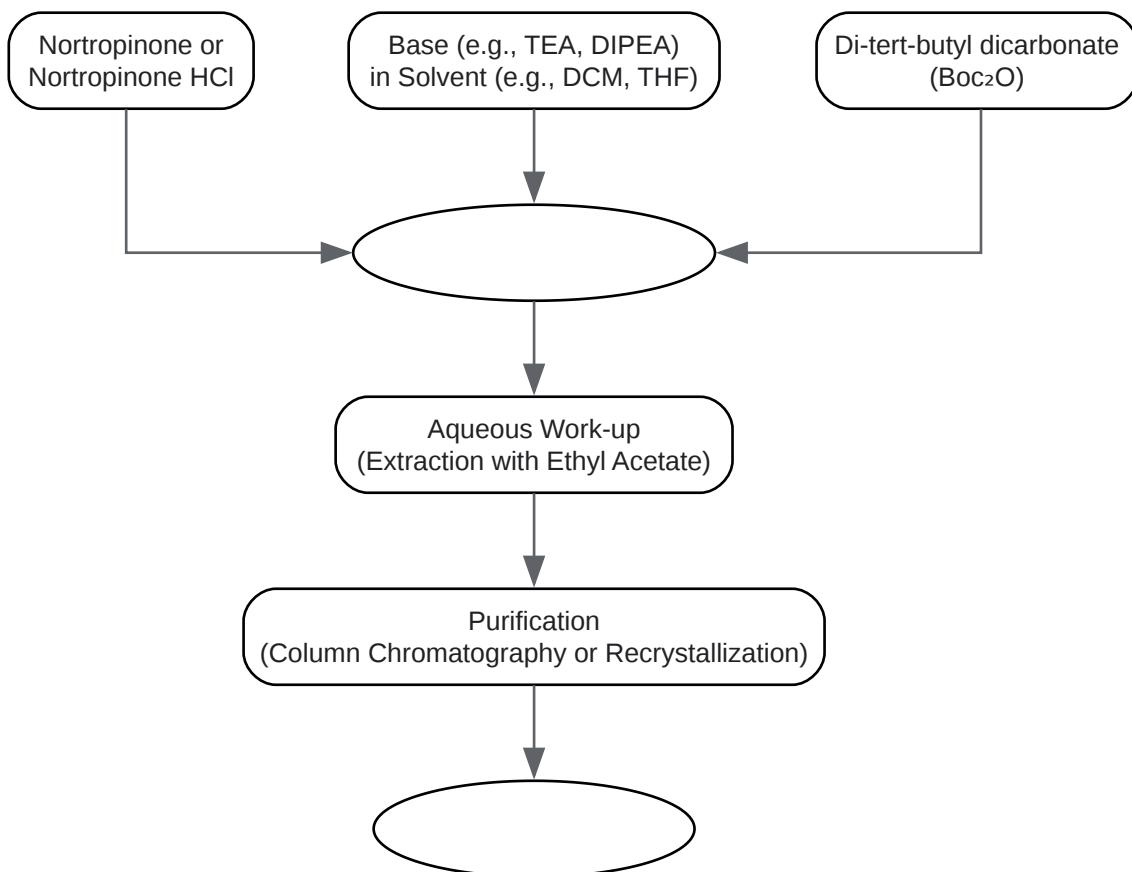
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **N-Boc-nortropinone**.

Spectroscopic Data	Interpretation
¹ H NMR Spectrum	Consistent with the structure, showing characteristic peaks for the Boc group and the bicyclic nortropinone core.[7][9]
¹³ C NMR Spectrum	Confirms the presence of all 12 carbon atoms in their expected chemical environments.
Infrared (IR) Spectrum	Shows characteristic absorption bands for the C=O of the ketone (around 1720 cm ⁻¹) and the C=O of the carbamate (around 1690 cm ⁻¹).[11][12]
Mass Spectrometry (MS)	The molecular ion peak corresponding to the molecular weight of 225.28 is observed.

Synthesis and Purification

The most prevalent and efficient synthesis of **N-Boc-nortropinone** involves the protection of the secondary amine of nortropinone or its hydrochloride salt using di-tert-butyl dicarbonate (Boc₂O).[2][3]

General Synthesis Workflow



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Caption: General workflow for the synthesis of **N-Boc-nortropinone**.

Experimental Protocol: Synthesis of N-Boc-nortropinone

This protocol describes a standard laboratory procedure for the N-Boc protection of nortropinone hydrochloride.[1][2]

- **Dissolution:** Dissolve nortropinone hydrochloride (1.0 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF).[1]
- **Base Addition:** Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to neutralize the hydrochloride salt and act as a base.[1]
- **Boc-Anhydride Addition:** Add di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents) to the stirred solution in one portion.[1]

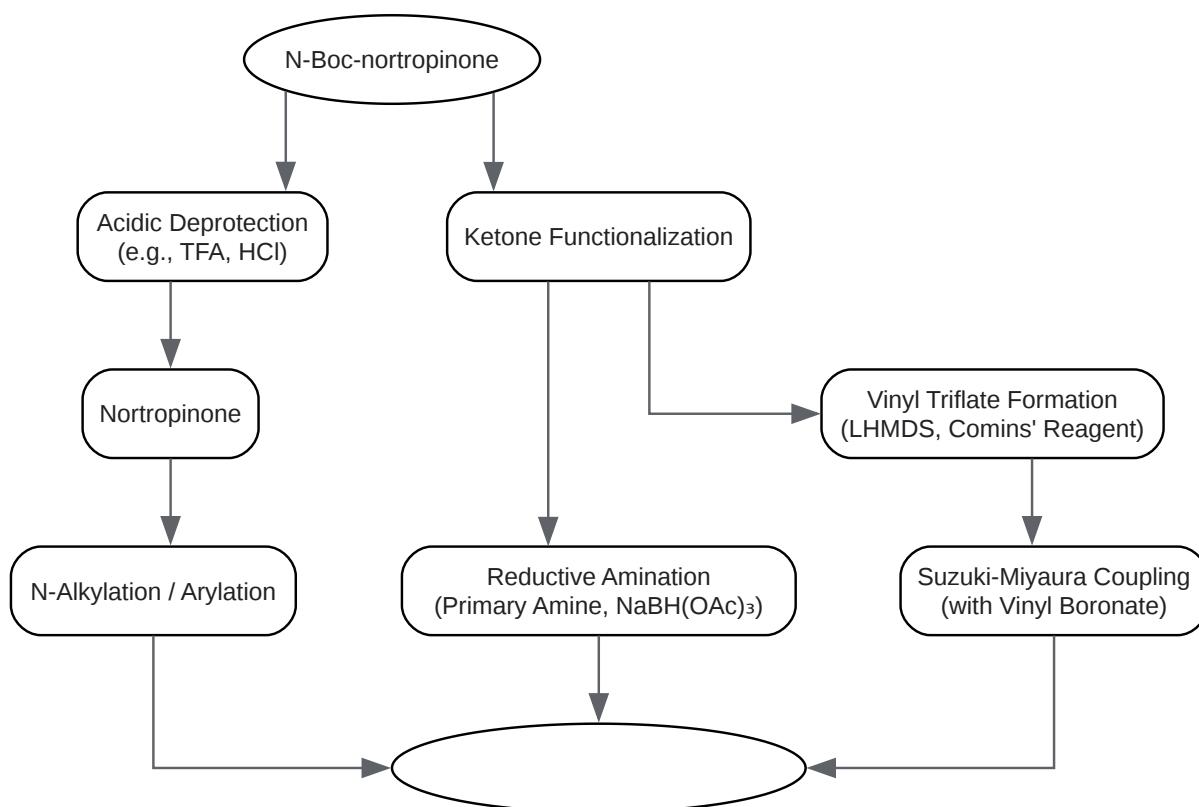
- Reaction: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[\[1\]](#)
- Work-up and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).[\[1\]](#)[\[2\]](#) Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[\[1\]](#)[\[2\]](#)
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure **N-Boc-nortropinone**.[\[1\]](#)[\[2\]](#)

Chemical Reactivity and Stability

The chemical reactivity of **N-Boc-nortropinone** is dominated by two key features: the lability of the Boc protecting group under acidic conditions and the reactivity of the ketone functional group.[\[2\]](#)[\[13\]](#)

- Stability: The Boc group is highly susceptible to acid-catalyzed hydrolysis, which results in the formation of nortropinone, carbon dioxide, and tert-butanol.[\[13\]](#) It is generally stable under basic and oxidative conditions.[\[13\]](#) The tropane core itself is relatively stable.
- Reactivity: The ketone group can undergo a variety of chemical transformations, including reduction, reductive amination, and conversion to vinyl triflates for subsequent cross-coupling reactions.[\[1\]](#)

Logical Workflow for Derivatization



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Caption: Synthetic utility and logical workflow of **N-Boc-nortropinone**.

Key Experimental Protocols for Derivatization

N-Boc-nortropinone serves as a crucial precursor in multi-step syntheses.^[2] The following protocols detail some of its key applications in advanced synthesis.

Protocol 1: Reductive Amination

This protocol describes the introduction of diverse side chains at the C-3 position.^[1]

- **Imine Formation:** Dissolve **N-Boc-nortropinone** (1.0 equivalent) and a primary amine (1.1 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine formation. Stir the mixture at room temperature.^[1]

- Reduction: Add a reducing agent, typically sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 equivalents), portion-wise to the stirred mixture. This reagent is mild and selective for the iminium ion over the ketone.[1]
- Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.[1]
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the layers and extract the aqueous phase with DCM.[1]
- Purification: Combine the organic layers, wash with brine, dry over Na_2SO_4 , filter, and concentrate. Purify the resulting N-Boc-protected amino derivative via flash column chromatography.[1]

Protocol 2: Formation of Bicyclic Vinyl Boronates for Suzuki-Miyaura Coupling

This protocol outlines the conversion of the ketone to a vinyl boronate, a valuable intermediate for cross-coupling reactions.[1][10][14]

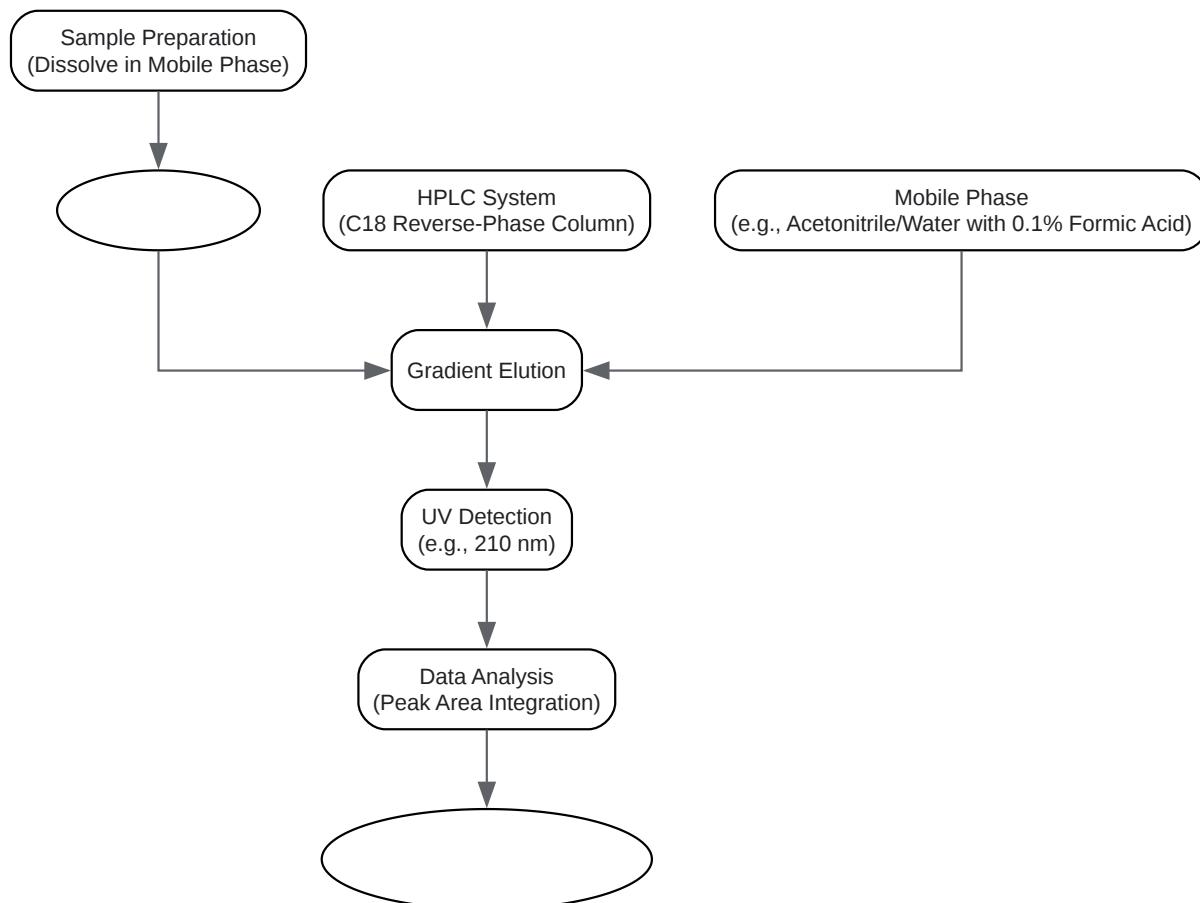
- Enolate Formation: To a solution of **N-Boc-nortropinone** (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as Lithium Hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise to form the lithium enolate. Stir for 1 hour at this temperature.[1]
- Trapping with Comins' Reagent: Add a solution of N,N-Bis(trifluoromethylsulfonyl)aniline (Comins' reagent) (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Stir the reaction for several hours, allowing it to warm slowly to room temperature to form the vinyl triflate.[1]
- Purification of Vinyl Triflate: Purify the crude vinyl triflate by flash column chromatography.[1]
- Borylation: Combine the purified vinyl triflate (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), a palladium catalyst such as $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 equivalents), and a base like potassium acetate (KOAc) (3.0 equivalents) in a flask with a suitable solvent (e.g., dioxane).

Degas the mixture and heat (e.g., to 80-100 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).[1]

- Final Purification: After work-up, purify the final bicyclic vinyl boronate by column chromatography.[1]

Analytical Methods

Experimental Workflow for Purity Determination (HPLC)



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Caption: Experimental workflow for HPLC analysis of **N-Boc-nortropinone**.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of **N-Boc-nortropinone**.[\[7\]](#)

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[\[13\]](#)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[\[13\]](#)
- Flow Rate: 1.0 mL/min.[\[13\]](#)
- Detection: UV at 210 nm.[\[13\]](#)
- Quantification: The percentage purity is calculated by comparing the peak area of the parent compound to the total peak area.[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation.[\[7\]](#)

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-nortropinone** in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3), in an NMR tube.[\[7\]](#)
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[\[7\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.[\[7\]](#)

- Sample Preparation: A small amount of the solid sample is placed directly onto an ATR crystal or prepared as a KBr pellet.[\[7\]](#)[\[15\]](#)
- Data Acquisition: Acquire the spectrum over a range of 4000-400 cm^{-1} .[\[7\]](#)[\[15\]](#)

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